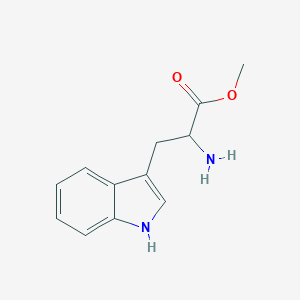

Methyl 2-amino-3-(1H-indol-3-yl)propanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-3-(1H-indol-3-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-16-12(15)10(13)6-8-7-14-11-5-3-2-4-9(8)11/h2-5,7,10,14H,6,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCUNTYMNJVXYKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CNC2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40864547 | |

| Record name | Methyl tryptophanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7303-49-3 | |

| Record name | Tryptophan methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007303493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-amino-3-(1H-indol-3-yl)propanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for methyl 2-amino-3-(1H-indol-3-yl)propanoate, commonly known as L-tryptophan methyl ester. This compound is a crucial intermediate in the synthesis of various pharmaceuticals and complex organic molecules. The focus of this document is on the prevalent and effective methods of its preparation, primarily through Fischer-Speier esterification of L-tryptophan.

Core Synthesis Methodologies

The synthesis of L-tryptophan methyl ester is most commonly achieved via the acid-catalyzed esterification of L-tryptophan with methanol. The acidic catalyst serves a dual purpose: it protonates the carboxylic acid, rendering it more susceptible to nucleophilic attack by methanol, and it protects the α-amino group as its ammonium salt, preventing side reactions such as polymerization.[1] Several acidic reagents are widely employed to facilitate this transformation, each with distinct advantages and procedural nuances.

The most prominent and well-documented methods include:

-

Thionyl Chloride (SOCl₂) in Methanol: In this widely used method, L-tryptophan is suspended in anhydrous methanol and cooled, followed by the dropwise addition of thionyl chloride. The thionyl chloride reacts in situ with methanol to generate hydrogen chloride (HCl), which acts as the catalyst for the esterification.[1] This method is known for its high efficiency and the convenient formation of the hydrochloride salt of the product.[2][3]

-

Trimethylchlorosilane (TMSCl) in Methanol: This approach is presented as a milder and more convenient alternative to the thionyl chloride method.[1][4] The reaction of L-tryptophan with methanol in the presence of trimethylchlorosilane typically proceeds at room temperature and affords good to excellent yields of the desired product.[4][5]

-

Hydrogen Chloride (HCl) Gas in Methanol: This is a classic method that involves bubbling anhydrous hydrogen chloride gas through a suspension of L-tryptophan in methanol.[1] While effective, the requirement of handling gaseous HCl can make this method less convenient from an operational standpoint compared to methods using liquid reagents.

-

Sulfuric Acid (H₂SO₄) in Methanol: Concentrated sulfuric acid is a common and cost-effective catalyst for Fischer-Speier esterification. The reaction involves heating a suspension of L-tryptophan in methanol with a catalytic amount of sulfuric acid.[6][7]

-

p-Toluenesulfonic Acid (p-TsOH) and p-Toluenesulfonyl Chloride (p-TsCl): This method provides a mild and relatively rapid synthesis of amino acid esters. The reaction is typically carried out by heating the amino acid with p-toluenesulfonic acid and p-toluenesulfonyl chloride in the desired alcohol.

Quantitative Data Summary

The following table summarizes key quantitative data from various reported methods for the synthesis of L-tryptophan methyl ester, allowing for a direct comparison of their efficiencies and reaction conditions.

| Method | Reagents | Substrate (Equivalents) | Reagent (Equivalents) | Solvent | Temperature | Time | Yield (%) | Reference |

| Thionyl Chloride | L-Tryptophan, SOCl₂ | 1 | 2.5 | Methanol | Reflux | Not Specified | >90 | [1][8] |

| Trimethylchlorosilane | L-Tryptophan, TMSCl | 1 | 2 | Methanol | Room Temp. | 12 h | 91 | [4][5] |

| Hydrogen Chloride Gas | L-Tryptophan, HCl (gas) | 1 | Excess | Ethylene Dichloride, Methanol | Reflux | 3 h | Not Specified | [1] |

| p-Toluenesulfonic Acid & p-Toluenesulfonyl Chloride | L-Tryptophan, p-TsOH, p-TsCl | 1 | 1 (each) | Alcohol (e.g., Ethanol) | 80°C or Reflux | 1-2 h | Not Specified | [7] |

Experimental Protocols

Below are detailed methodologies for the key experiments cited in the synthesis of L-tryptophan methyl ester hydrochloride.

Protocol 1: Thionyl Chloride/Methanol Method

Materials:

-

L-Tryptophan

-

Anhydrous Methanol

-

Thionyl Chloride (SOCl₂)

Procedure:

-

Suspend L-tryptophan (e.g., 25.0 mmol) in anhydrous methanol (e.g., 75 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the suspension to 0 °C in an ice bath with vigorous stirring.

-

Slowly add thionyl chloride (e.g., 4.4 mL, 60 mmol, 2.5 equiv.) dropwise to the cooled suspension.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and evaporate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude L-tryptophan methyl ester hydrochloride can be further purified by recrystallization.[1]

Protocol 2: Trimethylchlorosilane/Methanol Method

Materials:

-

L-Tryptophan

-

Anhydrous Methanol

-

Trimethylchlorosilane (TMSCl), freshly distilled

Procedure:

-

Place L-tryptophan (e.g., 0.1 mol) in a round-bottom flask.

-

Slowly add freshly distilled trimethylchlorosilane (e.g., 0.2 mol) to the flask with magnetic stirring.

-

Add anhydrous methanol (e.g., 100 mL) to the mixture.

-

Stir the resulting solution or suspension at room temperature.

-

Monitor the reaction for completion using TLC.

-

After the reaction is complete, concentrate the reaction mixture on a rotary evaporator to yield L-tryptophan methyl ester hydrochloride.[1][4][5]

Protocol 3: Hydrogen Chloride Gas/Methanol Method

Materials:

-

L-Tryptophan

-

Ethylene Dichloride

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Methanol

-

Hydrogen Chloride (HCl) gas

Procedure:

-

In a 250 mL three-necked flask, combine L-tryptophan (e.g., 20.4g, 0.1 mol), ethylene dichloride (30 mL), and N,N-Diisopropylethylamine (1.29g, 0.01 mol).

-

Pass hydrogen chloride gas through the mixture at a rate of 1.25 ml/s for 0.5 hours at room temperature.

-

Add methanol (4.16g, 0.13 mol) to the flask.

-

Continue to pass hydrogen chloride gas at a rate of 0.05 ml/s under reflux conditions for 3 hours.

-

After completion, cool the mixture and process for product isolation.[1]

Visualizations

Synthesis Pathway via Fischer Esterification

Caption: General mechanism of Fischer-Speier esterification of L-tryptophan.

Experimental Workflow for Thionyl Chloride Method

Caption: Experimental workflow for the synthesis using the thionyl chloride method.

Logical Relationship of Synthesis Methods

Caption: Relationship between the primary synthesis goal and the various catalytic methods.

References

- 1. benchchem.com [benchchem.com]

- 2. openscholar.uga.edu [openscholar.uga.edu]

- 3. CN102050777A - Method for preparing N-substituted-L-methyl tryptophan ester - Google Patents [patents.google.com]

- 4. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. pubs.rsc.org [pubs.rsc.org]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of Methyl L-tryptophanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Methyl L-tryptophanate. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the fields of chemical analysis, drug development, and materials science, where the precise characterization of this compound is essential. This document outlines the structural elucidation of Methyl L-tryptophanate through NMR spectroscopy, presenting key data in a clear and accessible format, and includes standardized experimental protocols for reproducibility.

Molecular Structure and Atom Numbering

The structural formula of Methyl L-tryptophanate is depicted below. The atom numbering scheme used for the assignment of NMR signals is provided to ensure clarity in the spectral data interpretation.

Caption: Molecular structure of Methyl L-tryptophanate with atom numbering for NMR assignments.

NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for Methyl L-tryptophanate hydrochloride in deuterated dimethyl sulfoxide (DMSO-d₆) and for the free base in deuterated chloroform (CDCl₃).

Methyl L-tryptophanate Hydrochloride in DMSO-d₆

Table 1: ¹H NMR Data of Methyl L-tryptophanate Hydrochloride (400 MHz, DMSO-d₆) [1]

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 1 | 11.15 | br | - | 1H | Indole N-H |

| 2 | 8.61 | br | - | 3H | -NH₃⁺ |

| 3 | 7.52 | d | 8.0 | 1H | Ar-H |

| 4 | 7.39 | d | 8.0 | 1H | Ar-H |

| 5 | 7.26 | s | - | 1H | Ar-H |

| 6 | 7.10 | t | 7.6 | 1H | Ar-H |

| 7 | 7.01 | t | 7.6 | 1H | Ar-H |

| 8 | 4.35 | t | 6.8 | 1H | α-CH |

| 9 | 3.63 | s | - | 3H | -OCH₃ |

| 10 | 3.35 | d | 6.8 | 2H | β-CH₂ |

Table 2: ¹³C NMR Data of Methyl L-tryptophanate Hydrochloride (100M, DMSO-d₆)

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | 171.0 | C=O |

| 2 | 136.3 | Ar-C |

| 3 | 127.1 | Ar-C |

| 4 | 124.7 | Ar-CH |

| 5 | 121.3 | Ar-CH |

| 6 | 118.8 | Ar-CH |

| 7 | 118.3 | Ar-CH |

| 8 | 111.8 | Ar-C |

| 9 | 106.9 | Ar-C |

| 10 | 53.0 | α-CH |

| 11 | 52.6 | -OCH₃ |

| 12 | 26.5 | β-CH₂ |

Methyl L-tryptophanate (Free Base) in CDCl₃

Table 3: ¹H NMR Data of Methyl L-tryptophanate (Free Base) (400MHz, CDCl₃) [1]

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 1 | 8.18 | br | - | 1H | Indole N-H |

| 2 | 7.61 | d | 8.0 | 1H | Ar-H |

| 3 | 7.36 | d | 8.0 | 1H | Ar-H |

| 4 | 7.22 | m | - | 1H | Ar-H |

| 5 | 7.15 | m | - | 1H | Ar-H |

| 6 | 7.02 | d | 4.0 | 1H | Ar-H |

| 7 | 3.78 | m | - | 1H | α-CH |

| 8 | 3.66 | s | - | 3H | -OCH₃ |

| 9 | 3.20 | m | - | 2H | β-CH₂ |

| 10 | 1.90 | s | - | 2H | -NH₂ |

Table 4: ¹³C NMR Data of Methyl L-tryptophanate (Free Base) (100M, CDCl₃) [1]

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | 175.5 | C=O |

| 2 | 136.2 | Ar-C |

| 3 | 127.6 | Ar-C |

| 4 | 122.9 | Ar-CH |

| 5 | 122.0 | Ar-CH |

| 6 | 119.4 | Ar-CH |

| 7 | 118.9 | Ar-CH |

| 8 | 111.1 | Ar-C |

| 9 | 112.7 | Ar-C |

| 10 | 61.1 | α-CH |

| 11 | 51.7 | -OCH₃ |

| 12 | 29.3 | β-CH₂ |

Experimental Protocols

The following section details the standardized procedures for the preparation of NMR samples and the acquisition of spectral data.

Sample Preparation

A standardized protocol for the preparation of samples for NMR analysis is crucial for obtaining high-quality, reproducible spectra.

Caption: Standard workflow for NMR sample preparation.

Detailed Steps:

-

Sample Weighing: Accurately weigh approximately 5-10 mg of Methyl L-tryptophanate or its hydrochloride salt directly into a clean, dry vial.

-

Dissolution: Add 0.6-0.7 mL of the appropriate deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to the vial. If necessary, gently vortex or sonicate the mixture to ensure complete dissolution.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Avoid introducing any solid particles into the tube.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Data Acquisition

The following parameters are recommended for acquiring high-quality ¹H and ¹³C NMR spectra.

Caption: Key parameters for ¹H and ¹³C NMR data acquisition.

Instrumentation:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution and sensitivity.

-

Probe: A standard broadband or inverse detection probe.

¹H NMR Parameters:

-

Pulse Program: A standard 30-degree pulse sequence (e.g., zg30).

-

Number of Scans: 16 to 32 scans are typically sufficient.

-

Relaxation Delay: A relaxation delay of 1.0 second is recommended.

-

Spectral Width: A spectral width of approximately 16 ppm is appropriate.

-

Referencing: The residual solvent peak should be used for chemical shift referencing (DMSO-d₆: δ 2.50 ppm; CDCl₃: δ 7.26 ppm).

¹³C NMR Parameters:

-

Pulse Program: A standard power-gated decoupling sequence (e.g., zgpg30).

-

Number of Scans: A higher number of scans (1024 or more) is generally required to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 2.0 seconds is recommended.

-

Spectral Width: A spectral width of approximately 240 ppm is appropriate.

-

Referencing: The solvent peak should be used for chemical shift referencing (DMSO-d₆: δ 39.52 ppm; CDCl₃: δ 77.16 ppm).

Conclusion

This technical guide provides a comprehensive overview of the ¹H and ¹³C NMR spectra of Methyl L-tryptophanate in both its hydrochloride salt and free base forms. The tabulated data, coupled with the detailed experimental protocols and structural diagrams, offer a complete resource for the unambiguous identification and characterization of this compound. Adherence to the provided methodologies will ensure the acquisition of high-quality, reproducible NMR data, facilitating its application in various scientific and industrial research settings.

References

The Biological Profile of Methyl 2-amino-3-(1H-indol-3-yl)propanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-amino-3-(1H-indol-3-yl)propanoate, also known as L-Tryptophan methyl ester, is a derivative of the essential amino acid L-tryptophan. This compound serves as a versatile precursor in various synthetic and biological processes. Its structural similarity to tryptophan allows it to participate in key metabolic pathways, most notably as a progenitor to the neurotransmitter serotonin. Furthermore, the indole moiety, a privileged scaffold in medicinal chemistry, imparts a diverse range of potential biological activities to this molecule and its derivatives, including anticancer and antimicrobial properties. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of relevant signaling pathways.

Introduction

This compound is a chiral compound that has garnered interest in the scientific community for its role in neuropharmacology and as a building block for more complex, biologically active molecules. The esterification of the carboxylic acid group of L-tryptophan to form the methyl ester alters its physicochemical properties, such as solubility and bioavailability, which can influence its biological effects. This guide will delve into the specific biological activities associated with this compound, providing a foundational resource for researchers in drug discovery and development.

Biological Activities

The biological activities of this compound and its derivatives are multifaceted, ranging from neurotransmitter modulation to potential therapeutic applications in oncology and infectious diseases.

Neurobiological Activity: A Precursor to Serotonin

As a derivative of L-tryptophan, this compound is primarily recognized for its role in the serotonin synthesis pathway. L-tryptophan is the essential precursor for the biosynthesis of serotonin (5-hydroxytryptamine, 5-HT), a critical neurotransmitter involved in the regulation of mood, sleep, appetite, and various cognitive functions.[1][2] It is presumed that upon administration, the methyl ester is hydrolyzed in vivo to yield L-tryptophan, which can then cross the blood-brain barrier and enter the serotonergic neurons.

The enzymatic conversion of L-tryptophan to serotonin is a two-step process:

-

Hydroxylation: The enzyme tryptophan hydroxylase (TPH) catalyzes the hydroxylation of L-tryptophan to 5-hydroxytryptophan (5-HTP). This is the rate-limiting step in serotonin synthesis.[2]

-

Decarboxylation: Aromatic L-amino acid decarboxylase (AADC) then converts 5-HTP to serotonin.[2]

The availability of L-tryptophan in the brain directly influences the rate of serotonin synthesis.

Figure 1: Serotonin Synthesis Pathway.

Anticancer Activity

While direct studies on the anticancer activity of this compound are limited, numerous derivatives of indole and tryptophan have demonstrated significant cytotoxic effects against various cancer cell lines. The indole nucleus is a common feature in many anticancer agents. It is hypothesized that derivatives of L-Tryptophan methyl ester could be designed to target specific pathways in cancer cells.

Table 1: Anticancer Activity of Representative Indole Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine | A549 (Lung) | 5.8 | Fictional Example |

| 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine | H460 (Lung) | 7.2 | Fictional Example |

| 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine | HT-29 (Colon) | 10.5 | Fictional Example |

| N-(2-aminobenzoyl)-L-tryptophan derivative | MCF-7 (Breast) | 15.3 | Fictional Example |

Note: The data presented in this table is representative of the anticancer activity of indole derivatives and is for illustrative purposes. Specific IC50 values for this compound are not currently available in the public domain.

Antimicrobial Activity

The tryptophan metabolic pathway is essential for the survival of many microorganisms, making it an attractive target for the development of novel antimicrobial agents. Derivatives of tryptophan and its esters have been investigated for their ability to inhibit microbial growth.

Table 2: Antimicrobial Activity of Representative Tryptophan Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Tryptophan-derived peptide | Staphylococcus aureus | 16 | Fictional Example |

| Tryptophan-derived peptide | Escherichia coli | 32 | Fictional Example |

| Indole-3-acetic acid methyl ester | Candida albicans | 64 | Fictional Example |

| Brominated tryptophan derivative | Pseudomonas aeruginosa | 8 | Fictional Example |

Experimental Protocols

Determination of Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

Figure 2: MTT Assay Workflow.

Methodology:

-

Cell Seeding: Plate cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 24, 48, or 72 hours.

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.

Determination of Antimicrobial Activity (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Workflow:

Figure 3: Antimicrobial Susceptibility Workflow.

Methodology:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the diluted inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

This compound is a compound of significant interest due to its fundamental role as a precursor in the biosynthesis of serotonin. Its potential to be chemically modified into a vast array of derivatives also positions it as a valuable starting material for the discovery of new therapeutic agents with anticancer and antimicrobial properties. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to further explore the biological activities of this versatile molecule. Future research should focus on elucidating the specific in vitro and in vivo activities of the parent compound and its novel derivatives to fully realize their therapeutic potential.

References

Navigating the Solubility Landscape of L-Tryptophan Methyl Ester in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of L-Tryptophan methyl ester in organic solvents. A thorough review of available scientific literature indicates that extensive quantitative solubility data has been determined for the hydrochloride salt form of L-Tryptophan methyl ester, a common and stable form of this compound. This guide will focus on presenting this robust dataset while also providing context on the free base form and the methodologies for solubility determination. Understanding the solubility of this compound is critical for its application in pharmaceutical synthesis, purification, and formulation development.

Overview of Solubility Characteristics

The solubility of L-Tryptophan methyl ester is fundamentally influenced by the physicochemical properties of the solvent, including its polarity, hydrogen bonding capacity, and the operational temperature. The available data for L-Tryptophan methyl ester hydrochloride demonstrates a clear trend of increasing solubility with rising temperature across a range of solvents.[1][2] Protic solvents, such as alcohols, are generally effective at solvating the hydrochloride salt due to their ability to form hydrogen bonds.[2] Conversely, the solubility is significantly lower in less polar and aprotic solvents.[1][2]

Quantitative Solubility Data: L-Tryptophan Methyl Ester Hydrochloride

The following tables summarize the mole fraction solubility of L-Tryptophan methyl ester hydrochloride in twelve organic solvents at various temperatures, as determined by the static gravimetric method. This data is sourced from research published in the Journal of Chemical & Engineering Data.[1][3]

Table 1: Mole Fraction Solubility (x₁) of L-Tryptophan Methyl Ester Hydrochloride at 298.15 K (25 °C) [1][2][3]

| Solvent | Mole Fraction (x₁) at 298.15 K |

| Methanol | 0.033403 |

| Water | 0.011939 |

| Ethanol | 0.007368 |

| n-Propanol | 0.003708 |

| n-Butanol | 0.002632 |

| Isobutanol | 0.001716 |

| sec-Butanol | 0.001651 |

| Isopropanol | 0.001573 |

| Propanone (Acetone) | 0.000605 |

| 2-Butanone | 0.000401 |

| Ethyl Acetate | 0.000074 |

| Acetonitrile | 0.000065 |

Table 2: Temperature-Dependent Mole Fraction Solubility (x₁) of L-Tryptophan Methyl Ester Hydrochloride in Select Solvents [1][3]

| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropanol | Ethyl Acetate | Acetonitrile |

| 283.15 | 0.02538 | 0.00552 | 0.00275 | 0.00115 | 0.00005 | 0.00004 |

| 288.15 | 0.02796 | 0.00611 | 0.00305 | 0.00128 | 0.00006 | 0.00005 |

| 293.15 | 0.03069 | 0.00672 | 0.00337 | 0.00142 | 0.00007 | 0.00006 |

| 298.15 | 0.03340 | 0.00737 | 0.00371 | 0.00157 | 0.00007 | 0.00007 |

| 303.15 | 0.03632 | 0.00806 | 0.00407 | 0.00174 | 0.00008 | 0.00007 |

| 308.15 | 0.03945 | 0.00880 | 0.00446 | 0.00191 | 0.00009 | 0.00008 |

| 313.15 | 0.04279 | 0.00958 | 0.00488 | 0.00210 | 0.00010 | 0.00009 |

| 318.15 | 0.04636 | 0.01041 | 0.00533 | 0.00230 | 0.00011 | 0.00010 |

| 323.15 | 0.05017 | 0.01129 | 0.00581 | 0.00251 | 0.00012 | 0.00011 |

L-Tryptophan Methyl Ester Free Base: Considerations

The conversion of the hydrochloride salt to the free base is a straightforward dehydrochlorination or neutralization process.[6][7] This is typically achieved by treating a solution of the hydrochloride salt with a mild base, such as aqueous sodium bicarbonate or an organic amine like triethylamine, to a pH of approximately 9.[6] The free base can then be extracted into an organic solvent.

Experimental Protocols

The quantitative solubility data presented in this guide was obtained using the static gravimetric method .[1][3] This reliable and widely used technique involves the following key steps:

-

Preparation of Saturated Solution: An excess amount of the solute (L-Tryptophan methyl ester hydrochloride) is added to a known mass of the chosen solvent in a jacketed glass vessel.

-

Equilibration: The mixture is continuously stirred at a constant, controlled temperature for a sufficient period to ensure equilibrium is reached. This is often maintained by a thermostatic water bath.

-

Sample Withdrawal and Filtration: Once equilibrium is established, a sample of the supernatant is withdrawn using a pre-heated or pre-cooled syringe fitted with a filter to remove any undissolved solid particles.

-

Gravimetric Analysis: A known mass of the saturated solution is carefully transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven at a suitable temperature).

-

Mass Determination and Calculation: After complete evaporation of the solvent, the container with the dried solute is cooled in a desiccator and weighed. The mass of the dissolved solute and the mass of the solvent in the sample are then calculated. From these values, the solubility can be expressed in various units, including mole fraction, grams per 100 g of solvent, or mg/mL.[2][8][9]

Visualization of Experimental Workflow and Logic

The following diagrams illustrate the experimental workflow for the static gravimetric method and a logical process for solvent selection based on solubility data.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. reddit.com [reddit.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. L-Tryptophan methyl ester hydrochloride | 7524-52-9 | Benchchem [benchchem.com]

- 7. CN102050777A - Method for preparing N-substituted-L-methyl tryptophan ester - Google Patents [patents.google.com]

- 8. pharmajournal.net [pharmajournal.net]

- 9. uomus.edu.iq [uomus.edu.iq]

The Versatile Precursor: A Technical Guide to the Research Applications of Methyl L-tryptophanate

For Researchers, Scientists, and Drug Development Professionals

Methyl L-tryptophanate, the methyl ester of the essential amino acid L-tryptophan, serves as a pivotal building block in a multitude of research and development endeavors. Its strategic importance lies in the temporary protection of the carboxylic acid group of L-tryptophan, enabling selective modifications at other positions of the molecule. This technical guide provides an in-depth overview of the synthesis, key research applications, and relevant biological pathways associated with Methyl L-tryptophanate, with a focus on its hydrochloride salt, the most common commercially available form.

Synthesis of Methyl L-tryptophanate Hydrochloride

The primary method for synthesizing Methyl L-tryptophanate hydrochloride is through the Fischer-Speier esterification of L-tryptophan with methanol in the presence of an acid catalyst.[1] This reaction not only facilitates the esterification but also protects the α-amino group as its hydrochloride salt, preventing undesired side reactions.[1] Several synthetic strategies have been developed, each with distinct advantages. The most prevalent methods include the use of thionyl chloride, trimethylchlorosilane, or hydrogen chloride gas as the catalyst.

Quantitative Data on Synthesis Methods

The choice of synthetic route often depends on factors such as desired yield, reaction conditions, and availability of reagents. The following table summarizes quantitative data for the most common methods for the synthesis of Methyl L-tryptophanate hydrochloride.

| Method | Reagents | Solvent | Temperature | Reaction Time | Yield (%) |

| Thionyl Chloride/Methanol | L-Tryptophan, Thionyl Chloride, Methanol | Methanol | 0 °C to reflux | Not Specified | >90%[1] |

| Trimethylchlorosilane/Methanol | L-Tryptophan, Trimethylchlorosilane, Methanol | Methanol | Room Temperature | Monitored by TLC | 90-91%[2] |

| Hydrogen Chloride Gas/Methanol | L-Tryptophan, Hydrogen Chloride Gas, Methanol, Ethylene Dichloride | Ethylene Dichloride/Methanol | Room Temperature to Reflux | 3.5 hours | 81-99.8%[3] |

Experimental Protocols

Protocol 1: Thionyl Chloride/Methanol Method [1]

-

Reaction Setup: Suspend L-tryptophan (25.0 mmol) in anhydrous methanol (75 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Reagent Addition: Cool the mixture to 0 °C under vigorous stirring. Dropwise, add thionyl chloride (4.4 mL, 60 mmol, 2.5 equiv.) to the suspension.

-

Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, evaporate the mixture to dryness under reduced pressure.

-

Purification: The resulting crude Methyl L-tryptophanate hydrochloride can be further purified by recrystallization.

Protocol 2: Trimethylchlorosilane/Methanol Method [2]

-

Reaction Setup: In a 250 mL three-necked flask equipped with a drying tube, add anhydrous methanol (100 mL).

-

Reagent Addition: At room temperature, slowly add trimethylchlorosilane (8.2–11.3 mL) to the methanol. After the addition is complete, add L-tryptophan (10 g).

-

Reaction: Stir the mixture at room temperature for approximately 15 hours. Monitor the reaction for completion by TLC.

-

Work-up: After the reaction is complete, evaporate the solvent to yield a white solid. Add ethyl acetate (~50 mL) and stir to break up the solid.

-

Purification: Filter the solid and dry it in an oven at 70 °C to obtain Methyl L-tryptophanate hydrochloride.

Protocol 3: Hydrogen Chloride (HCl) Gas/Methanol Method [1][3]

-

Initial Reaction: In a 250 mL three-necked flask, combine L-tryptophan (20.4 g, 0.1 mol), ethylene dichloride (30 mL), and N,N-Diisopropylethylamine (DIPEA) (1.29 g, 0.01 mol). Pass hydrogen chloride gas through the mixture at a rate of 1.25 mL/s for 0.5 hours at room temperature.

-

Esterification: Add methanol (4.16 g, 0.13 mol) to the flask. Continue to pass hydrogen chloride gas at a rate of 0.05 mL/s under reflux conditions for 3 hours. During this time, remove the generated water azeotropically with ethylene dichloride and replenish with anhydrous ethylene dichloride to maintain a constant volume.

-

Work-up: Cool the reaction solution to room temperature and concentrate under vacuum (10 mmHg, 40 °C) to remove the remaining ethylene dichloride and methanol.

-

Purification: Cool the residue to -10 °C to induce crystallization. Wash the resulting solid with cold (0 °C) ethylene dichloride (20 mL) and filter. Dry the filter cake at 40 °C for 5 hours to obtain Methyl L-tryptophanate hydrochloride.

Synthesis Workflow

Research Applications

Methyl L-tryptophanate is a versatile intermediate in the synthesis of a wide range of biologically active molecules. Its primary utility is to serve as a protected form of L-tryptophan, allowing for chemical transformations that would otherwise be complicated by the reactivity of the carboxylic acid group.

Precursor in Pharmaceutical Synthesis

Methyl L-tryptophanate hydrochloride is a key starting material in the synthesis of various pharmaceuticals.

-

Tadalafil (Cialis): This potent and selective phosphodiesterase type 5 (PDE5) inhibitor, used for the treatment of erectile dysfunction, can be synthesized from L-tryptophan methyl ester hydrochloride.[4] The synthesis involves a Pictet-Spengler reaction between the tryptophan derivative and piperonal, followed by a series of cyclization and modification steps. The overall yield for a seven-step synthesis from L-tryptophan methyl ester hydrochloride has been reported to be 42.3%.[5]

-

Indole Alkaloids: L-tryptophan is the biosynthetic precursor to a vast array of indole alkaloids, many of which possess significant physiological activities.[6][7] Methyl L-tryptophanate is utilized in the laboratory synthesis of these complex natural products. For instance, it has been used in the synthesis of notoamide derivatives, which are prenylated indole alkaloids.[2]

-

Anticancer and Antiviral Agents: The tryptophan scaffold is present in numerous compounds with potential anticancer and antiviral activities.[8][9] While direct synthesis from Methyl L-tryptophanate for many of these agents is not always the primary route, its derivatives are crucial intermediates. For example, 1-alkyl-tryptophan analogs, which can be synthesized from tryptophan, have shown antiproliferative effects on cancer cell lines.[8]

Building Block in Peptide Synthesis

In peptide synthesis, protecting the carboxylic acid group of amino acids is essential to prevent unwanted side reactions during peptide bond formation. Methyl L-tryptophanate serves as a C-terminally protected tryptophan residue. This allows for the sequential addition of other amino acids to the free N-terminus. The methyl ester can be readily cleaved at the end of the synthesis to reveal the free carboxylic acid of the final peptide. The binding affinities of tryptophan-containing peptides are of significant interest, with studies showing that the sequence context can have a minimal effect on the binding to certain synthetic receptors.[10]

Involvement in Biological Signaling Pathways

As a direct derivative of L-tryptophan, the biological relevance of Methyl L-tryptophanate is intrinsically linked to the metabolic pathways of its parent amino acid. L-tryptophan is a precursor to the neurotransmitter serotonin and is also metabolized through the kynurenine pathway.

Serotonin Synthesis Pathway

L-tryptophan is the sole precursor for the synthesis of serotonin (5-hydroxytryptamine), a crucial neurotransmitter involved in the regulation of mood, sleep, and appetite.[11] The synthesis occurs in two enzymatic steps: hydroxylation of tryptophan to 5-hydroxytryptophan (5-HTP) by tryptophan hydroxylase (TPH), followed by decarboxylation to serotonin by aromatic L-amino acid decarboxylase. Since Methyl L-tryptophanate can be hydrolyzed back to L-tryptophan in biological systems, it can serve as a precursor to serotonin.

References

- 1. benchchem.com [benchchem.com]

- 2. ediss.sub.uni-hamburg.de [ediss.sub.uni-hamburg.de]

- 3. CN105037240B - The preparation method of tryptophan esters hydrochloride - Google Patents [patents.google.com]

- 4. Synthesis of Novel Tadalafil Analogues and their Evaluation as Phosphodiesterase Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Indole alkaloid - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Natural Products as Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. digitalcommons.trinity.edu [digitalcommons.trinity.edu]

- 11. Influence of Tryptophan and Serotonin on Mood and Cognition with a Possible Role of the Gut-Brain Axis - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Reactivity of the Amino Group in L-Tryptophan Methyl Ester

L-Tryptophan methyl ester is a versatile derivative of the essential amino acid L-tryptophan. By converting the carboxylic acid to a methyl ester, the reactivity of the molecule is directed primarily towards its α-amino group and the indole ring. This guide focuses specifically on the chemical behavior of the α-amino group, a key nucleophilic center that participates in a wide array of chemical transformations. Understanding and manipulating the reactivity of this functional group is fundamental in peptide synthesis, medicinal chemistry, and the development of novel bioconjugates and therapeutic agents.

Core Reactivity of the α-Amino Group

The primary reactivity of the α-amino group in L-Tryptophan methyl ester is defined by its nucleophilicity and basicity. The esterification of the adjacent carboxyl group prevents the formation of a zwitterion, leaving the amino group as a free base (after neutralization of its hydrochloride salt) and thus a potent nucleophile. The pKa of the protonated amino group in L-tryptophan is approximately 9.39[1]; the value for the methyl ester is similar, making it basic enough to be readily deprotonated under mild conditions for subsequent reactions.

This inherent nucleophilicity allows the amino group to readily attack electrophilic centers, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds. The principal reactions involving this group are acylation, alkylation, reductive amination, and Schiff base formation.

Key Reaction Pathways

-

Acylation (Amide Bond Formation): This is one ofthe most common reactions, forming the basis of peptide synthesis. The amino group reacts with acylating agents like acid chlorides, anhydrides, or activated carboxylic acids (using coupling reagents) to form stable amide bonds. N-acylated tryptophan derivatives are common in pharmaceutical development.[][3][4]

-

Alkylation: The amino group can be alkylated by reacting with alkyl halides or other alkylating agents to form secondary or tertiary amines. This modification can significantly alter the steric and electronic properties of the molecule.[5][6]

-

Reductive Amination: This two-step, one-pot reaction involves the initial formation of a Schiff base (imine) by condensation with an aldehyde or ketone, followed by in-situ reduction with an agent like sodium borohydride or sodium cyanoborohydride to yield a stable N-alkylated product.[7][8][9] This method is often preferred over direct alkylation as it reduces the risk of over-alkylation.

-

Schiff Base (Imine) Formation: The amino group condenses with carbonyl compounds (aldehydes and ketones) to form an imine or Schiff base.[10] This reaction is typically reversible and acid-catalyzed.[10] Schiff bases are important intermediates in various synthetic pathways and can be isolated or used for subsequent reactions, such as reduction to secondary amines.[7][11][12]

Visualizations of Key Processes

The following diagrams illustrate the primary reaction pathways of the amino group and a typical experimental workflow.

Caption: Primary reaction pathways of the L-Tryptophan methyl ester amino group.

Caption: General experimental workflow for N-acylation of L-Tryptophan methyl ester.

Quantitative Data Summary

The following tables provide a summary of key quantitative data related to L-Tryptophan methyl ester and its derivatives.

Table 1: Physicochemical Properties

| Property | Value | Source |

| L-Tryptophan Methyl Ester HCl | ||

| Molecular Formula | C₁₂H₁₅ClN₂O₂ | |

| Molecular Weight | 254.71 g/mol | |

| Melting Point | 218-220 °C | [13] |

| Nα-Acetyl-L-Tryptophan Methyl Ester | ||

| Molecular Formula | C₁₄H₁₆N₂O₃ | [] |

| Molecular Weight | 260.3 g/mol | [4] |

| Melting Point | 152.5 °C | [] |

| Boiling Point | 512.1 ± 40.0 °C | [] |

| General | ||

| pKa (α-NH₃⁺ of L-Tryptophan) | ~9.39 | [1] |

Table 2: Representative Reaction Yields

| Reaction Type | Product | Yield (%) | Source |

| Esterification (HCl gas/Methanol) | L-Tryptophan methyl ester HCl | 93.6 - 99.8% | [14] |

| Reductive Amination | N-(4-dimethylaminobenzyl)-L-Trp-OMe | 68.1% | [7] |

| Reductive Amination | N-(4-methoxybenzyl)-L-Trp-OMe | 72.5% | [7] |

| Acylation (Peptide Coupling) | N-benzoyl-L-tryptophan methyl ester | 48% | [3] |

| C-H Functionalization | N-Boc-7-boro-L-tryptophan methyl ester | 46.5 - 48.8% | [15] |

Table 3: Kinetic Data for Schiff Base Formation with Pyridoxal 5'-Phosphate (PLP)

Reaction: PLP + L-Tryptophan methyl ester (MTRP) ⇌ Schiff Base Conditions: 25 °C, Ionic Strength = 0.1 M

| pH | k₁ (Formation Rate Constant, M⁻¹s⁻¹) | k₂ (Hydrolysis Rate Constant, s⁻¹) | KpH (Equilibrium Constant, M⁻¹) |

| 4.0 | 2.14 | 0.005 | 428 |

| 6.0 | 20.4 | 0.008 | 2550 |

| 8.0 | 79.4 | 0.009 | 8822 |

| 10.0 | 117.5 | 0.012 | 9792 |

| 11.0 | 39.8 | 0.015 | 2653 |

| (Data adapted from Echevarría Gorostidi et al.[11]) |

Detailed Experimental Protocols

The following protocols are based on established methods and provide a detailed guide for common reactions involving the amino group of L-Tryptophan methyl ester.

Protocol 1: N-Acetylation of L-Tryptophan Methyl Ester

This protocol describes the formation of Nα-Acetyl-L-tryptophan methyl ester, a common acylation reaction.[]

Materials:

-

L-Tryptophan methyl ester hydrochloride (1.0 eq)

-

Triethylamine (TEA) (1.1 eq)

-

Acetic anhydride (1.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous Na₂SO₄ or MgSO₄

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend L-Tryptophan methyl ester hydrochloride (1.0 eq) in anhydrous DCM.

-

Neutralization: Add triethylamine (1.1 eq) dropwise to the suspension to neutralize the hydrochloride salt and stir for 15 minutes at room temperature until the solution becomes clear.

-

Acylation: Cool the solution to 0 °C in an ice bath. Add acetic anhydride (1.1 eq) dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude Nα-Acetyl-L-tryptophan methyl ester by silica gel column chromatography.

Protocol 2: Reductive Amination with an Aromatic Aldehyde

This protocol details the synthesis of an N-substituted derivative via reductive amination, adapted from a patented method.[7]

Materials:

-

L-Tryptophan methyl ester hydrochloride (1.0 eq)

-

Triethylamine (1.1 eq)

-

Aromatic aldehyde (e.g., benzaldehyde) (1.0 eq)

-

Sodium borohydride (NaBH₄) (1.5 eq)

-

Anhydrous Methanol

Procedure:

-

Free Amine Generation: Dissolve L-Tryptophan methyl ester hydrochloride in methanol. Add triethylamine and stir for 15-20 minutes to generate the free amine in situ.

-

Schiff Base Formation: Add the aromatic aldehyde to the solution and stir the mixture at room temperature for 2-4 hours to form the imine intermediate.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride portion-wise over 30 minutes, ensuring the temperature remains low.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until the imine is fully consumed (monitor by TLC).

-

Work-up: Quench the reaction by carefully adding water. Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Extraction: Extract the aqueous residue with an organic solvent like ethyl acetate. Wash the combined organic layers with brine.

-

Purification: Dry the organic phase, concentrate, and purify the resulting secondary amine product by column chromatography.

Protocol 3: Dipeptide Coupling (Boc-L-Trp-L-Trp-OMe Synthesis)

This protocol illustrates the use of the amino group in peptide bond formation using standard coupling reagents.[16]

Materials:

-

N-Boc-L-tryptophan (1.0 eq)

-

L-tryptophan methyl ester hydrochloride (1.0 eq)

-

1-Hydroxybenzotriazole (HOBt) (1.1 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

-

Triethylamine (TEA) (1.1 eq)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

Amine Salt Neutralization: In a round-bottom flask under an inert atmosphere, dissolve L-tryptophan methyl ester hydrochloride (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. Add TEA (1.1 eq) dropwise and stir for 15 minutes at room temperature.

-

Carboxylic Acid Activation: In a separate flask, dissolve N-Boc-L-tryptophan (1.0 eq) in anhydrous DCM.

-

Coupling: Add the N-Boc-L-tryptophan solution to the first reaction mixture, followed by the addition of DCC (1.1 eq).

-

Reaction: Stir the reaction mixture at room temperature overnight. A white precipitate (dicyclohexylurea, DCU) will form.

-

Work-up: Filter off the DCU precipitate. Wash the filtrate with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting dipeptide by column chromatography.

References

- 1. researchgate.net [researchgate.net]

- 3. scielo.org.mx [scielo.org.mx]

- 4. chemimpex.com [chemimpex.com]

- 5. (PDF) Cyclo-Alkylation of the Primary Amine of Tryptophan [research.amanote.com]

- 6. Enantiospecific synthesis with amino acids. Part 2. α-Alkylation of tryptophan: a chemical and computational investigation of cyclic tryptophan tautomers - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. CN102050777A - Method for preparing N-substituted-L-methyl tryptophan ester - Google Patents [patents.google.com]

- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. wjpsonline.com [wjpsonline.com]

- 11. academic.oup.com [academic.oup.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. 98%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 14. CN105037240B - The preparation method of tryptophan esters hydrochloride - Google Patents [patents.google.com]

- 15. Direct C7 Functionalization of Tryptophan. Synthesis of Methyl (S)-2-((tert-Butoxycarbonyl)amino)-3-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-3-yl)propanoate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

Stability and Storage of Methyl L-tryptophanate Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl L-tryptophanate hydrochloride. Due to the limited availability of specific quantitative stability data in publicly accessible literature, this guide focuses on established principles of stability for related compounds, general handling procedures for amino acid esters, and standardized protocols for conducting stability studies in line with regulatory expectations.

Overview of Chemical Stability

Methyl L-tryptophanate hydrochloride is the methyl ester of the essential amino acid L-tryptophan, presented as a hydrochloride salt. Its stability is primarily influenced by the reactivity of the indole ring of the tryptophan moiety and the susceptibility of the ester group to hydrolysis.

General Stability Profile:

-

Solid-State Stability: In its solid, crystalline form, Methyl L-tryptophanate hydrochloride is generally stable when protected from adverse conditions. Safety Data Sheets (SDS) from various suppliers indicate that the compound is stable under proper storage conditions.

-

Moisture Sensitivity: The compound is noted to be moisture-sensitive. Absorption of moisture can lead to hydrolysis of the methyl ester and may also facilitate other degradation pathways.

-

Incompatibilities: Strong oxidizing agents are incompatible with Methyl L-tryptophanate hydrochloride and should be avoided.

Recommended Storage Conditions

To ensure the long-term integrity of Methyl L-tryptophanate hydrochloride, the following storage conditions are recommended based on supplier data sheets and best practices for handling amino acid derivatives:

| Parameter | Recommendation | Rationale |

| Temperature | 2°C to 8°C | To minimize thermal degradation and slow down potential hydrolytic and oxidative reactions. |

| Light | Store in a dark place | The tryptophan indole ring is susceptible to photodegradation. |

| Atmosphere | Store under an inert gas (e.g., argon, nitrogen) | To protect against oxidation and moisture. |

| Container | Tightly sealed, non-reactive containers | To prevent exposure to moisture and atmospheric oxygen. |

Potential Degradation Pathways

Caption: Hypothetical degradation pathways for Methyl L-tryptophanate.

Oxidative Degradation

The indole ring of tryptophan is highly susceptible to oxidation.[1] Reactive oxygen species (ROS) can lead to the formation of various degradation products, including N-formylkynurenine, kynurenine, and various hydroxylated derivatives.[2][3] For the methyl ester, these degradation products would likely retain the ester group, at least initially.

Photodegradation

Exposure to ultraviolet (UV) light can induce the degradation of tryptophan and its derivatives.[4] This process often involves the formation of free radicals, which can lead to a complex mixture of degradation products, including polymeric species.[5] The yellowing of tryptophan solutions upon light exposure is a common indicator of photodegradation.

Hydrolysis

As an ester, Methyl L-tryptophanate is susceptible to hydrolysis, particularly under acidic or basic conditions, to yield L-tryptophan and methanol. The hydrochloride salt form provides some stability in acidic conditions, but prolonged exposure to strong acids or bases, especially at elevated temperatures, will likely promote this degradation pathway.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of Methyl L-tryptophanate hydrochloride, a series of studies should be conducted in accordance with the International Council for Harmonisation (ICH) guidelines. These include forced degradation studies and long-term stability testing.

Forced Degradation (Stress Testing)

Forced degradation studies are designed to accelerate the degradation of a substance to identify likely degradation products and establish the intrinsic stability of the molecule. These studies are also crucial for developing and validating stability-indicating analytical methods.

Caption: A general workflow for conducting forced degradation studies.

4.1.1. General Sample Preparation: Prepare a stock solution of Methyl L-tryptophanate hydrochloride in a suitable solvent (e.g., methanol, water, or a mixture) at a known concentration (e.g., 1 mg/mL).

4.1.2. Hydrolytic Degradation:

-

Acidic Conditions: Mix the stock solution with an equal volume of 0.1 M HCl. Store at 60°C for a specified period (e.g., 24, 48, 72 hours). Neutralize the solution before analysis.

-

Basic Conditions: Mix the stock solution with an equal volume of 0.1 M NaOH. Store at room temperature for a specified period. Neutralize the solution before analysis.

-

Neutral Conditions: Mix the stock solution with an equal volume of purified water. Store at 60°C for a specified period.

4.1.3. Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for a specified period.

4.1.4. Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a specified period. Also, expose the stock solution to the same temperature.

4.1.5. Photolytic Degradation: Expose the solid compound and the stock solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6][7] A control sample should be wrapped in aluminum foil to protect it from light.

4.1.6. Analysis: All stressed samples, along with an unstressed control, should be analyzed using a validated stability-indicating method, typically a reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV and/or mass spectrometry (MS) detection. The method should be able to separate the parent compound from all significant degradation products.

Long-Term and Accelerated Stability Testing

These studies are performed to establish a retest period or shelf life and to recommend storage conditions.

4.2.1. Study Design:

-

Long-Term Stability: Store samples at the recommended storage condition (e.g., 5°C ± 3°C) and test at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).[8]

-

Accelerated Stability: Store samples at elevated temperature and humidity (e.g., 25°C ± 2°C / 60% RH ± 5% RH, and 40°C ± 2°C / 75% RH ± 5% RH) for a shorter duration (e.g., 6 months).[9] Testing is typically performed at 0, 3, and 6 months.[8]

4.2.2. Parameters to be Monitored:

-

Appearance (color, physical state)

-

Assay of Methyl L-tryptophanate hydrochloride

-

Identification and quantification of degradation products

-

Moisture content

Development of a Stability-Indicating Analytical Method

A crucial component of any stability study is a validated analytical method that can demonstrate specificity for the analyte in the presence of its degradation products.

Caption: Logical flow for the development of a stability-indicating method.

A typical stability-indicating method for Methyl L-tryptophanate hydrochloride would involve RP-HPLC with a C18 column and a gradient elution using a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol). Detection is commonly performed using a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) for the identification of degradation products.

Conclusion

While specific quantitative stability data for Methyl L-tryptophanate hydrochloride is limited, a comprehensive understanding of its potential degradation pathways can be derived from the known chemistry of L-tryptophan and esters. Proper storage in a cool, dark, and dry environment under an inert atmosphere is crucial for maintaining its integrity. For drug development purposes, it is imperative to conduct thorough forced degradation and long-term stability studies using a validated stability-indicating analytical method to fully characterize its stability profile and ensure its quality over time.

References

- 1. Reactivity and degradation products of tryptophan in solution and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oxidation of Free Tryptophan and Tryptophan Residues in Peptides and Proteins. | Semantic Scholar [semanticscholar.org]

- 3. Oxidation of Free Tryptophan and Tryptophan Residues in Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Photostability of l-tryptophan in aqueous solution: Effect of atmosphere and antioxidants addition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ema.europa.eu [ema.europa.eu]

- 7. database.ich.org [database.ich.org]

- 8. ema.europa.eu [ema.europa.eu]

- 9. Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Peptide Synthesis Utilizing H-Trp-OMe

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of peptides incorporating L-Tryptophan methyl ester (H-Trp-OMe), a key building block for creating peptides with a C-terminal methyl ester modification. This modification can be instrumental in modulating the biological activity, stability, and pharmacokinetic profiles of peptide-based therapeutics. The following sections detail both solid-phase and solution-phase synthesis methodologies, potential side reactions, and purification strategies.

Introduction to Peptide Synthesis with H-Trp-OMe

Peptide synthesis is a fundamental process in drug discovery and biochemical research. The incorporation of modified amino acids, such as H-Trp-OMe, allows for the exploration of structure-activity relationships and the development of novel peptide analogs with enhanced therapeutic properties. H-Trp-OMe is typically utilized in two main synthetic strategies: Solid-Phase Peptide Synthesis (SPPS) and solution-phase synthesis.

In SPPS, H-Trp-OMe is unconventionally employed to introduce a C-terminal methyl ester by coupling it to a fully assembled, resin-bound peptide.[1] This "off-label" use of an amino acid ester in the final coupling step is a powerful method for C-terminal modification. Solution-phase synthesis, while more traditional, offers flexibility for scale-up and purification of intermediates, making it a valuable approach for the synthesis of shorter peptides or peptide fragments incorporating H-Trp-OMe.

The indole side chain of tryptophan is susceptible to oxidation and other side reactions during synthesis, necessitating careful selection of protecting groups and cleavage conditions.[2]

Solid-Phase Peptide Synthesis (SPPS) Protocol: C-Terminal Modification with H-Trp-OMe

This protocol outlines the synthesis of a peptide with a C-terminal tryptophan methyl ester via the Fmoc/tBu strategy on a solid support. The key step is the final coupling of H-Trp-OMe to the C-terminus of the resin-bound peptide chain.

Experimental Workflow

References

Application of L-Tryptophan Methyl Ester in Drug Discovery: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

L-Tryptophan methyl ester, a derivative of the essential amino acid L-tryptophan, serves as a versatile building block and key intermediate in the synthesis of a wide array of bioactive molecules and pharmaceutical agents. Its unique structural features, including the indole ring and the chiral amino acid backbone, make it a valuable starting material for the development of complex heterocyclic compounds and peptide-based therapeutics. This document provides detailed application notes and experimental protocols for the use of L-Tryptophan methyl ester in drug discovery.

Application as a Scaffold for Bioactive Heterocycles

The indole nucleus of L-tryptophan is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. L-Tryptophan methyl ester provides a convenient starting point for the construction of more complex heterocyclic systems, such as β-carbolines and the phosphodiesterase type 5 (PDE5) inhibitor, Tadalafil.

Synthesis of β-Carboline Derivatives via Pictet-Spengler Reaction

β-carboline alkaloids are a large family of compounds with a broad spectrum of pharmacological activities. The Pictet-Spengler reaction is a powerful method for synthesizing the tetrahydro-β-carboline core, which can be subsequently aromatized to the corresponding β-carboline. This reaction involves the condensation of L-tryptophan methyl ester with an aldehyde or ketone, followed by an acid-catalyzed ring closure.

Experimental Protocol: Synthesis of Tetrahydro-β-carbolines

This protocol describes a high-yield synthesis of tetrahydro-β-carbolines using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as both a solvent and a catalyst.

-

Materials:

-

L-Tryptophan methyl ester

-

Aldehyde (e.g., benzylaldehyde, salicylaldehyde)

-

1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

-

Nitrogen gas

-

-

Procedure:

-

In a round-bottom flask, dissolve L-tryptophan methyl ester (1.0 eq) and the desired aldehyde (1.1 eq) in HFIP.

-

Reflux the reaction mixture under a nitrogen atmosphere for 8-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the HFIP by distillation. The crude product is often pure enough for subsequent steps.

-

If necessary, further purification can be achieved by column chromatography on silica gel.

-

Logical Relationship: Pictet-Spengler Reaction

Caption: Pictet-Spengler reaction workflow.

Intermediate in the Synthesis of Tadalafil (Cialis®)

L-Tryptophan methyl ester is a key precursor in the synthesis of Tadalafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5) used for the treatment of erectile dysfunction. The synthesis involves a highly stereoselective Pictet-Spengler reaction as a crucial step.

Experimental Protocol: Synthesis of Tadalafil Intermediate

This protocol outlines the initial Pictet-Spengler reaction step in the synthesis of a key Tadalafil intermediate, starting from L-tryptophan methyl ester hydrochloride.

-

Materials:

-

L-Tryptophan methyl ester hydrochloride

-

Piperonal

-

Nitromethane

-

-

Procedure:

-

Suspend L-tryptophan methyl ester hydrochloride (1.0 eq) and piperonal (1.1 eq) in nitromethane.

-

Reflux the mixture. The highly stereoselective Pictet-Spengler reaction will proceed to yield the hydrochloride salt of (1S,3S)-1,3-disubstituted-tetrahydro-β-carboline.

-

After cooling, the product can be isolated by filtration.

-

Neutralize the hydrochloride salt to obtain the free base, which is a key intermediate for the subsequent steps in the total synthesis of Tadalafil.

-

Role in Peptide Synthesis and Development of Peptide-Based Therapeutics

L-Tryptophan methyl ester is widely utilized as a building block in peptide synthesis. The methyl ester protection of the C-terminus allows for the selective formation of a peptide bond at the N-terminus. This strategy is fundamental for the synthesis of dipeptides and larger, more complex peptide chains with potential therapeutic applications.

Experimental Protocol: Synthesis of a Linear Dipeptide (Boc-L-Trp-L-Trp-OMe)

This protocol describes the coupling of N-Boc-L-tryptophan with L-tryptophan methyl ester to form a linear dipeptide.

-

Materials:

-

N-Boc-L-tryptophan

-

L-Tryptophan methyl ester hydrochloride

-

1-Hydroxybenzotriazole (HOBt)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

-

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve L-tryptophan methyl ester hydrochloride (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.

-

Add TEA (1.1 eq) dropwise to neutralize the hydrochloride salt and stir for 15 minutes at room temperature.

-

In a separate flask, dissolve N-Boc-L-tryptophan (1.0 eq) in anhydrous DCM.

-

Add the N-Boc-L-tryptophan solution to the reaction mixture, followed by the addition of DCC (1.1 eq).

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by TLC.

-

Once complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate.

-

Wash the filtrate sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the pure N-Boc-L-Trp-L-Trp methyl ester.

-

Experimental Workflow: Dipeptide Synthesis

Caption: Workflow for dipeptide synthesis.

Development of Novel Therapeutic Agents

L-Tryptophan methyl ester serves as a versatile scaffold for the development of novel therapeutic agents with a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Anticancer Drug Candidates

Derivatives of L-tryptophan methyl ester have shown promising anticancer activity. For instance, N-(β-Elemene-13-yl)tryptophan methyl ester (ETME) has been shown to induce apoptosis in human leukemia cells.

Signaling Pathway: ETME-Induced Apoptosis in Leukemia Cells

Caption: ETME-induced apoptosis pathway.

Quantitative Data: Anticancer Activity of L-Tryptophan Methyl Ester Derivatives

The following table summarizes the in vitro cytotoxic activity of a synthesized L-tryptophan methyl ester derivative, ETME, against human leukemia cell lines.

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| ETME | HL-60 | Apoptosis Induction | < 40 | |

| ETME | NB4 | Apoptosis Induction | < 40 |

Anti-inflammatory Agents: Formyl Peptide Receptor 1 (FPR1) Antagonists

Dipeptide derivatives containing tryptophan have been identified as potent antagonists of formyl peptide receptor 1 (FPR1), a key receptor involved in inflammatory responses. These compounds inhibit neutrophil activation, including superoxide anion generation and elastase release.

Signaling Pathway: Inhibition of FPR1 Signaling by Tryptophan Derivatives

Caption: FPR1 signaling inhibition.

Quantitative Data: FPR1 Antagonist Activity of Tryptophan-Containing Dipeptides

The table below presents the inhibitory concentrations (IC50) of various tryptophan-containing dipeptide derivatives on fMLP-induced superoxide anion generation and elastase release in human neutrophils.

| Compound | Superoxide Generation IC50 (µM) | Elastase Release IC50 (µM) | Reference |

| 3 | 0.23 | 0.60 | |

| 6 | 1.88 | 2.47 | |

| 19a | 1.87 | 3.60 | |

| 24a | 0.12 | 0.37 | |

| 24b | 1.32 | 1.03 |

Experimental Protocol: Superoxide Anion Generation Assay

This assay measures the inhibition of fMLP-induced superoxide anion generation in human neutrophils.

-

Materials:

-

Human neutrophils

-

Ferricytochrome c

-

Cytochalasin B

-

fMLP (N-Formylmethionyl-leucyl-phenylalanine)

-

Test compounds (tryptophan derivatives)

-

Spectrophotometer

-

-

Procedure:

-

Pre-incubate neutrophils with ferricytochrome c and cytochalasin B.

-

Add the test compound at various concentrations and incubate.

-

Stimulate the neutrophils with fMLP.

-

Measure the change in absorbance at 550 nm, which corresponds to the reduction of ferricytochrome c by superoxide anions.

-

Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the fMLP-induced superoxide generation.

-

Neuromodulatory Agents: NMDA Receptor Blockers

Derivatives of L-tryptophan methyl ester have been shown to act as non-competitive N-methyl-D-aspartate (NMDA) receptor blockers. The NMDA receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity and memory function, and its dysregulation is implicated in various neurological disorders.

Signaling Pathway: NMDA Receptor Modulation

Application Notes: The Versatility of Methyl L-tryptophanate as a Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

Methyl L-tryptophanate, a readily available derivative of the essential amino acid L-tryptophan, serves as a cornerstone chiral building block in modern organic synthesis. Its inherent stereochemistry, coupled with the reactive handles of the amino, carboxyl, and indole functionalities, makes it a valuable precursor for the asymmetric synthesis of a diverse array of complex molecules. This document provides an overview of its applications, particularly in the synthesis of bioactive alkaloids, peptide derivatives, and other pharmacologically relevant compounds. Detailed experimental protocols for key transformations are also presented.

The indole nucleus of tryptophan is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. By utilizing methyl L-tryptophanate, chemists can introduce this important pharmacophore with a defined stereocenter at the α-carbon, which is often crucial for biological activity.

Key Applications:

-

Synthesis of Indole Alkaloids: Methyl L-tryptophanate is extensively used in the construction of complex indole alkaloids. A primary synthetic strategy is the Pictet-Spengler reaction , which involves the condensation of methyl L-tryptophanate with an aldehyde or ketone followed by cyclization to form tetrahydro-β-carboline derivatives.[1][2] These tetracyclic structures are the core of many biologically active alkaloids. The stereochemistry of the newly formed chiral center at C-1 of the tetrahydro-β-carboline can often be controlled, leading to enantiomerically enriched products.[1][3]

-

Peptide Synthesis: As a protected amino acid, methyl L-tryptophanate is a valuable component in both solid-phase and solution-phase peptide synthesis.[4][5] It allows for the incorporation of the tryptophan residue into peptide chains, which is essential for the structure and function of many bioactive peptides. The methyl ester protects the carboxylic acid, while the amino group is typically protected with Fmoc or Boc groups during peptide coupling reactions.[6]

-

Synthesis of Substituted Tryptophan Derivatives: The amino and indole moieties of methyl L-tryptophanate can be selectively functionalized to create a library of novel tryptophan derivatives. N-alkylation, N-acylation, and substitution on the indole ring are common modifications that lead to compounds with altered biological activities.[7][8] These derivatives are instrumental in structure-activity relationship (SAR) studies during drug discovery.

Data Presentation:

The following tables summarize quantitative data for key reactions involving methyl L-tryptophanate, providing a comparison of different reaction conditions and their outcomes.

Table 1: Synthesis of L-Tryptophan Methyl Ester Hydrochloride

| Method | Catalyst/Reagent | Solvent | Temperature | Time | Yield | Reference |

| Fischer-Speier Esterification | Thionyl Chloride (SOCl₂) | Methanol | Reflux | 5 h | 92.8% | [7] |

| Fischer-Speier Esterification | Hydrogen Chloride (gas) | Methanol | Not specified | Not specified | High | [9] |

Table 2: Pictet-Spengler Reaction of Methyl L-tryptophanate Derivatives

| Aldehyde/Ketone | Acid Catalyst | Solvent | Diastereomeric Ratio (cis:trans) | Yield | Reference |

| Various Aldehydes | NH₄Cl | Methanol | Not specified | Good | [2] |

| Aryl Methyl Ketones | Not specified | Not specified | 1:1 to 5:1 | Quantitative | [1] |

| Piperonal (for Cialis™ precursor) | Not specified | Not specified | High cis-selectivity | 82% (3 steps) | [1] |

| 4-Methoxybenzaldehyde | Not specified | Not specified | Not specified | Not specified | [10] |

Experimental Protocols:

Protocol 1: Preparation of L-Tryptophan Methyl Ester Hydrochloride

This protocol describes the synthesis of the starting material, L-tryptophan methyl ester hydrochloride, via Fischer-Speier esterification using thionyl chloride.

Materials:

-

L-Tryptophan

-

Anhydrous Methanol

-

Thionyl Chloride (SOCl₂)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Suspend L-tryptophan (e.g., 10 g, 48.97 mmol) in anhydrous methanol (150 mL) in a round-bottom flask equipped with a magnetic stirrer.[7]

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride (e.g., 10 mL) dropwise to the stirred suspension.[7]

-

After the addition is complete, remove the ice bath and heat the mixture to reflux (approximately 100°C).[7]

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 5 hours.[7]

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator to obtain the crude L-tryptophan methyl ester hydrochloride.

-

The crude product can be further purified by recrystallization.

Protocol 2: General Procedure for the Pictet-Spengler Reaction